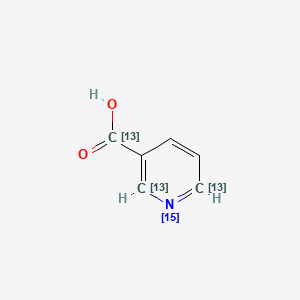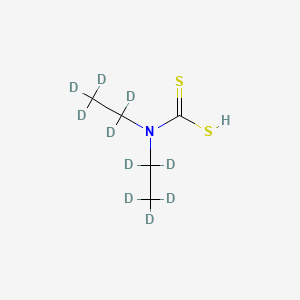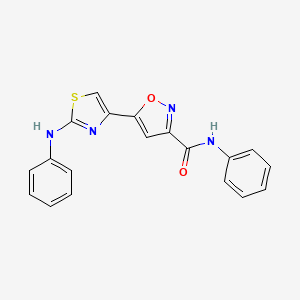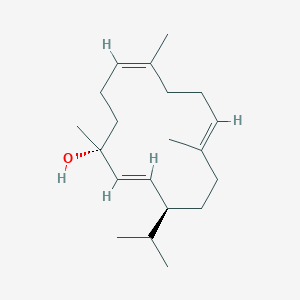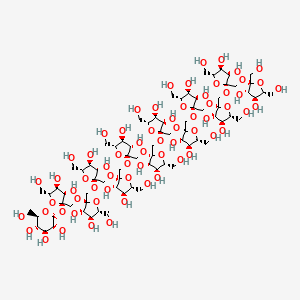
2-Azido-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-adenosine is a modified nucleoside where an azido group is attached to the adenosine molecule. This compound is particularly significant in the field of chemical biology due to its versatile applications in bioorthogonal chemistry, which allows for the specific labeling and functionalization of biomolecules without interfering with native biological processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-adenosine typically involves the conversion of 2’-aminoadenosine to 2’-azidoadenosine through a diazotransfer reaction. This process uses fluorosulfuryl azide as the diazotizing reagent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve solid-phase synthesis techniques. This method immobilizes the starting nucleoside on a solid support, allowing for efficient and scalable production .
化学反应分析
Types of Reactions: 2-Azido-adenosine undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a triazole ring by reacting the azido group with an alkyne group.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction does not require a copper catalyst and is used for bioorthogonal labeling.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: Strain-promoted alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) are used.
Major Products: The major products of these reactions are triazole-linked conjugates, which are useful for various labeling and functionalization applications .
科学研究应用
2-Azido-adenosine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Azido-adenosine involves its incorporation into RNA molecules, where it can be used for site-specific labeling and functionalization. The azido group allows for the attachment of various reporter molecules, such as fluorescent dyes or affinity tags, through bioorthogonal reactions. This enables the study of RNA dynamics, localization, and interactions within cells .
相似化合物的比较
- 2’-Azido-2’-deoxycytidine
- 2’-Azido-2’-deoxyguanosine
- 2’-Azido-2’-deoxyuridine
Comparison: 2-Azido-adenosine is unique due to its specific incorporation into RNA and its compatibility with various bioorthogonal reactions. Compared to other azido-modified nucleosides, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool for chemical biology and bioconjugation .
属性
分子式 |
C10H12N8O4 |
|---|---|
分子量 |
308.25 g/mol |
IUPAC 名称 |
(2R,3S,5R)-2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)/t3-,5?,6+,9-/m1/s1 |
InChI 键 |
BSZZPOARGMTJKQ-DTUHVUQASA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N=[N+]=[N-])N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


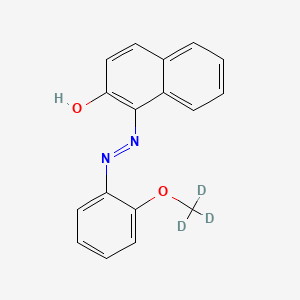
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
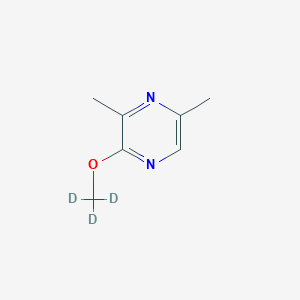

![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
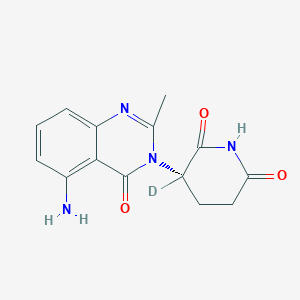
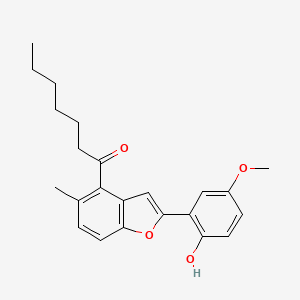
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
